![molecular formula C25H26FN5O3S B2743763 N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872597-06-3](/img/structure/B2743763.png)
N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including an amine, a thioether, a pyrimidinone, and a benzamide. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzamide group could be introduced through a reaction with 4-fluorobenzoic acid . The pyrimidinone group could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide and pyrimidinone groups are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a variety of conformations .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, the thioether group could undergo oxidation, and the pyrimidinone group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine and a carbonyl could make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Antimicrobial Activity
Fluorobenzamides, including structures related to the compound of interest, have demonstrated promising antimicrobial effects. A study by Desai et al. (2013) on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine revealed that these compounds exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom was noted to enhance antimicrobial efficiency Desai, N., Rajpara, K. M., & Joshi, V. V. (2013). Journal of Fluorine Chemistry, 145, 102-111.
Cancer Therapy
Research on novel kinesin spindle protein (KSP) inhibitors identified compounds structurally related to the chemical as effective in arresting cells in mitosis, thereby inducing cellular death and showcasing potential as anticancer agents. Theoclitou et al. (2011) highlighted the development of a compound with both excellent biochemical potency and suitable pharmaceutical properties for clinical development against cancer Theoclitou, M., et al. (2011). Journal of Medicinal Chemistry, 54(19), 6734-6750.
Environmental and Biological Sensing
Wang et al. (2012) described the development of a reaction-based fluorescent probe that distinguishes thiophenols from aliphatic thiols. This probe design, utilizing structures related to the compound of interest, enables selective and sensitive detection of thiophenols in water samples, underlining its utility in environmental and biological sciences Wang, Z., et al. (2012). Analytical Chemistry, 84(11), 4915-4920.
Imaging Techniques
A study by Shiue et al. (1997) on N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a compound with structural similarities, demonstrated its potential as a ligand for PET imaging of sigma receptors. In vitro and in vivo evaluations showed high affinity and selectivity for sigma receptors, indicating its applicability in PET imaging to study receptor distributions in various diseases Shiue, C., et al. (1997). Nuclear Medicine and Biology, 24, 671-676.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c26-19-8-6-18(7-9-19)23(33)28-21-22(27)29-25(30-24(21)34)35-15-20(32)31-12-10-17(11-13-31)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,28,33)(H3,27,29,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLZDROKBQMFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide |
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